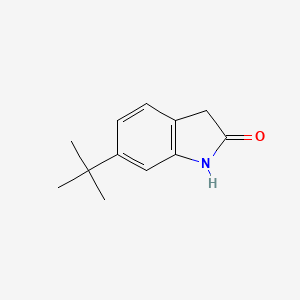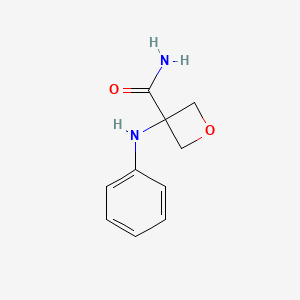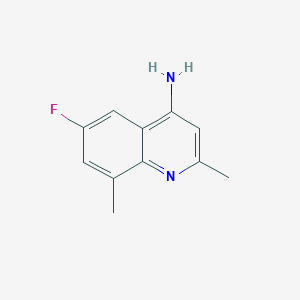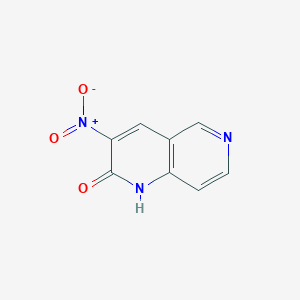
Quinoline, 1,2-dihydro-1-methylcarbamoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylquinoline-1(2H)-carboxamide is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-methylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of N-methylation of quinoline followed by carboxylation. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of n-methylquinoline-1(2H)-carboxamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving steps such as crystallization and purification through column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
N-methylquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mecanismo De Acción
The mechanism of action of n-methylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with similar biological activities.
Quinolone: Known for its antibacterial properties.
Isoquinoline: Another nitrogen-containing heterocycle with distinct pharmacological activities.
Uniqueness
N-methylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methyl and carboxamide groups enhance its solubility and binding affinity to biological targets, making it a valuable compound in drug development.
Propiedades
Número CAS |
30831-89-1 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-methyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)13-8-4-6-9-5-2-3-7-10(9)13/h2-7H,8H2,1H3,(H,12,14) |
Clave InChI |
KYSHMUXEDIVXGE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)






